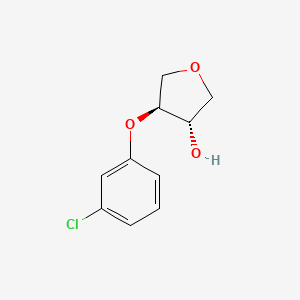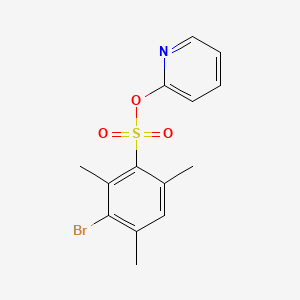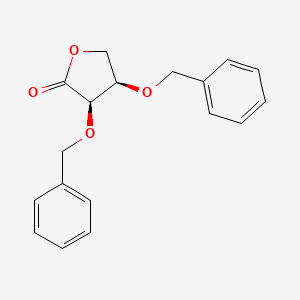![molecular formula C11H6FNO4S B13367335 [3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B13367335.png)
[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid is a synthetic organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a fluorophenyl group and an acetic acid moiety. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid under acidic conditions to yield the desired thiazolidine derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for research and industrial applications.
化学反应分析
Types of Reactions
[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the acetic acid moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
科学研究应用
[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazolidine derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability.
作用机制
The mechanism of action of [3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of their activity. The thiazolidine ring can interact with active sites of enzymes, inhibiting their function and resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
[3-(4-Bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid:
[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid: The presence of a methyl group alters its chemical stability and biological activity.
Uniqueness
The presence of the fluorine atom in [3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid imparts unique properties such as increased chemical stability, enhanced binding affinity to biological targets, and potential for diverse applications in research and industry. This makes it a valuable compound for further exploration and development in various scientific fields.
属性
分子式 |
C11H6FNO4S |
|---|---|
分子量 |
267.23 g/mol |
IUPAC 名称 |
(2Z)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid |
InChI |
InChI=1S/C11H6FNO4S/c12-6-1-3-7(4-2-6)13-10(16)8(5-9(14)15)18-11(13)17/h1-5H,(H,14,15)/b8-5- |
InChI 键 |
GJNGOJQJLFLTCU-YVMONPNESA-N |
手性 SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C(=O)O)/SC2=O)F |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC(=O)O)SC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367252.png)
![6-Bromo-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B13367254.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13367259.png)
![N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13367274.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367291.png)
![6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367295.png)
![3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride](/img/structure/B13367297.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)

![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367323.png)

